molecular formula C19H19N3OS B2719292 N-(4-(1H-pyrazol-3-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1207028-99-6

N-(4-(1H-pyrazol-3-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2719292
CAS RN: 1207028-99-6
M. Wt: 337.44
InChI Key: JUOLLGDBPHJQNU-UHFFFAOYSA-N
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Description

N-(4-(1H-pyrazol-3-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as "compound 1" is a novel small molecule that has been synthesized for scientific research purposes. This molecule has shown potential for use in various applications, including cancer research and drug discovery.

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized and characterized derivatives similar to N-(4-(1H-pyrazol-3-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, demonstrating significant antimicrobial properties. Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against a variety of bacteria and fungi. These derivatives showed promising results, with the antimicrobial activity being dependent on the type of Schiff base moiety used (Hamed et al., 2020). Similarly, Sowmya et al. (2018) adopted a green synthesis approach for thiophenyl pyrazoles and evaluated their antimicrobial activity, finding that some compounds exhibited potential antibacterial and antifungal effects (Sowmya et al., 2018).

Anticancer Evaluation

Research has also explored the anticancer potential of pyrazole derivatives. Nițulescu et al. (2015) designed new pyrazole derivatives as cell cycle kinase inhibitors and evaluated their anticancer properties. Their study highlighted compounds that showed apoptotic effects in human cancer cells, identifying specific derivatives as promising anticancer drugs (Nițulescu et al., 2015). Another study by Alam et al. (2016) synthesized novel pyrazole derivatives, assessing their inhibitory activity against topoisomerase IIα and cytotoxicity against various cancer cell lines. Among these, certain compounds displayed superior cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2016).

Analytical and Structural Studies

Structural and analytical studies have contributed to understanding the chemical properties and potential applications of these compounds. For instance, Prabhuswamy et al. (2016) conducted a synthesis and crystal structure analysis of a similar compound, providing insights into its molecular structure through X-ray diffraction studies. This research adds to the foundational knowledge required for the further development of these compounds in various applications (Prabhuswamy et al., 2016).

properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-18(19(10-1-2-11-19)17-4-3-13-24-17)21-15-7-5-14(6-8-15)16-9-12-20-22-16/h3-9,12-13H,1-2,10-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOLLGDBPHJQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-pyrazol-3-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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